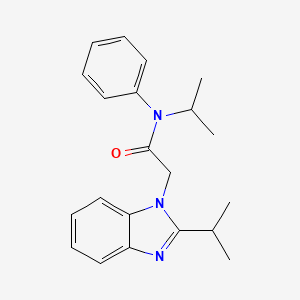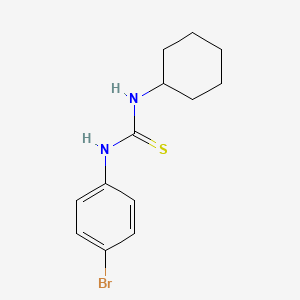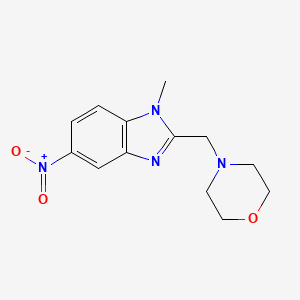
N-isopropyl-2-(2-isopropyl-1H-benzimidazol-1-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-(2-isopropyl-1H-benzimidazol-1-yl)-N-phenylacetamide, also known as IBZP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biotechnology.
Mécanisme D'action
The mechanism of action of N-isopropyl-2-(2-isopropyl-1H-benzimidazol-1-yl)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been found to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In general, this compound has been shown to have antimicrobial, analgesic, anti-inflammatory, and anticonvulsant effects. This compound has also been found to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-2-(2-isopropyl-1H-benzimidazol-1-yl)-N-phenylacetamide has several advantages for lab experiments, including its high purity, stability, and solubility in a variety of solvents. However, this compound also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several future directions for research on N-isopropyl-2-(2-isopropyl-1H-benzimidazol-1-yl)-N-phenylacetamide. One area of interest is the development of new antimicrobial agents based on this compound. Another area of interest is the investigation of this compound's potential as a treatment for pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological systems.
Méthodes De Synthèse
The synthesis of N-isopropyl-2-(2-isopropyl-1H-benzimidazol-1-yl)-N-phenylacetamide involves a multistep process that starts with the condensation of 2-isopropyl-1H-benzimidazole with N-phenylacetamide in the presence of a strong acid catalyst. The resulting intermediate is then treated with isopropylamine to yield this compound. The purity and yield of this compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-isopropyl-2-(2-isopropyl-1H-benzimidazol-1-yl)-N-phenylacetamide has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and biotechnology. In medicine, this compound has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. In pharmacology, this compound has been found to have analgesic and anti-inflammatory effects, which could be useful in the treatment of pain and inflammation. In biotechnology, this compound has been used as a ligand to isolate and purify proteins, making it a valuable tool in protein research.
Propriétés
IUPAC Name |
N-phenyl-N-propan-2-yl-2-(2-propan-2-ylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15(2)21-22-18-12-8-9-13-19(18)23(21)14-20(25)24(16(3)4)17-10-6-5-7-11-17/h5-13,15-16H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKLPVKPTDMWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5814173.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5814178.png)

![ethyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5814190.png)



![2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acrylic acid](/img/structure/B5814227.png)
![1-[(4-ethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5814239.png)

![5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5814263.png)


![methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B5814273.png)